molecular formula C23H32N4O3 B5252606 2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide

2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide

Cat. No.: B5252606
M. Wt: 412.5 g/mol
InChI Key: HBBDSAHQPXCSGE-UHFFFAOYSA-N
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Description

2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. Benzoxazole can be synthesized using 2-aminophenol and aldehydes under various conditions, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . The piperazine ring is then introduced through a coupling reaction, followed by the addition of the cyclohexyl group and the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzoxazole ring.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole ring can lead to the formation of benzoxazole-2,3-dione derivatives, while substitution reactions on the piperazine ring can yield a variety of substituted piperazines.

Scientific Research Applications

2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide apart is its unique combination of these three functional groups, which can provide a synergistic effect in its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-16(2)24-21(28)15-26-10-12-27(13-11-26)23(29)18-8-9-19-20(14-18)30-22(25-19)17-6-4-3-5-7-17/h8-9,14,16-17H,3-7,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBDSAHQPXCSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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